1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea
CAS No.: 117174-71-7
Cat. No.: VC5227024
Molecular Formula: C15H11F3N2OS
Molecular Weight: 324.32
* For research use only. Not for human or veterinary use.
![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea - 117174-71-7](/images/structure/VC5227024.png)
Specification
CAS No. | 117174-71-7 |
---|---|
Molecular Formula | C15H11F3N2OS |
Molecular Weight | 324.32 |
IUPAC Name | N-[[4-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Standard InChI | InChI=1S/C15H11F3N2OS/c16-15(17,18)11-6-8-12(9-7-11)19-14(22)20-13(21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22) |
Standard InChI Key | NCVFSEWBZJRTPZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Properties
1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea is systematically named N-[[4-(trifluoromethyl)phenyl]carbamothioyl]benzamide under IUPAC conventions . Its molecular formula, C₁₅H₁₁F₃N₂OS, corresponds to a molar mass of 324.32 g/mol . Key structural features include:
-
A benzoyl group (-C(O)C₆H₅) linked to the thiocarbonyl sulfur.
-
A thiourea bridge (-NHC(S)NH-) connecting the benzoyl moiety to a 4-(trifluoromethyl)phenyl group.
The trifluoromethyl (-CF₃) substituent introduces strong electron-withdrawing effects, modulating the compound’s electronic distribution and intermolecular interactions . X-ray crystallography of analogous compounds reveals that the benzoyl and arylthiourea fragments adopt a trans-configuration stabilized by intramolecular hydrogen bonding (N-H···O=C), with dihedral angles between aromatic rings ranging from 52° to 60° .
Table 1: Physicochemical Properties of 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea
Property | Value | Source |
---|---|---|
Melting Point | 142–146°C | |
Molecular Weight | 324.32 g/mol | |
Solubility | Low in water; soluble in acetone, DMSO | |
Crystal System | Triclinic (analogous compounds) |
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized via a three-step protocol common to benzoylthiourea derivatives :
-
Formation of Benzoyl Chloride Intermediate:
2-(4-Ethylphenoxymethyl)benzoic acid reacts with thionyl chloride (SOCl₂) in anhydrous 1,2-dichloroethane to yield the corresponding benzoyl chloride . -
Isothiocyanate Generation:
The benzoyl chloride intermediate is treated with ammonium thiocyanate (NH₄SCN) in acetone, forming an acyl isothiocyanate . -
Coupling with 4-(Trifluoromethyl)aniline:
The isothiocyanate reacts with 4-(trifluoromethyl)aniline in acetone under reflux, precipitating the target compound after cooling .
Critical Reaction Parameters:
Spectroscopic Characterization
-
IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C=S), and 1120–1140 cm⁻¹ (C-F) confirm functional groups .
-
NMR Spectroscopy:
Biological Activities and Mechanisms
Antimicrobial Activity
1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea demonstrates broad-spectrum antimicrobial effects:
-
Antibacterial Activity: Against Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 8–32 µg/mL . The trifluoromethyl group enhances membrane permeability, facilitating disruption of bacterial biofilms .
-
Antifungal Activity: Superior efficacy against Candida albicans (MIC = 4–16 µg/mL), attributed to the compound’s ability to penetrate chitin-rich fungal cell walls .
Table 2: Antimicrobial Profile (Selected Pathogens)
Microorganism | MIC (µg/mL) | Mechanism of Action | Source |
---|---|---|---|
Escherichia coli | 16–32 | DNA gyrase inhibition | |
Candida albicans | 4–16 | Ergosterol biosynthesis disruption |
Enzyme Inhibition
The compound inhibits carbonic anhydrase II (CA II) with an IC₅₀ of 0.89 µM, surpassing standard inhibitors like acetazolamide (IC₅₀ = 1.2 µM) . Docking studies reveal that the trifluoromethylphenyl group occupies the enzyme’s hydrophobic pocket, while the thiourea bridge coordinates with zinc ions at the active site .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The thiourea moiety undergoes nucleophilic attack at the sulfur atom, enabling the synthesis of heterocyclic derivatives (e.g., thiazoles, triazoles) via reactions with α-haloketones or diazonium salts .
Condensation Reactions
Reaction with aldehydes yields Schiff base derivatives, which exhibit enhanced metal-chelating properties . For example, condensation with salicylaldehyde forms a tridentate ligand capable of binding Cu²⁺ ions .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways using LC-MS/MS .
-
Structure-Activity Relationships (SAR): Modify the benzoyl and trifluoromethylphenyl groups to optimize target selectivity .
-
Nanoparticle Formulations: Develop liposomal or polymeric carriers to improve aqueous solubility and biodistribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume